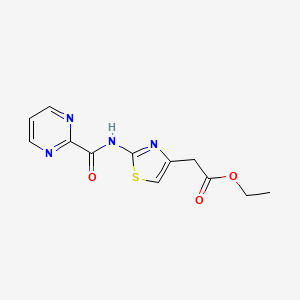

Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring and a pyrimidine moiety. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the pyrimidine ring further enhances its potential biological activities, making it a compound of interest in medicinal chemistry and pharmaceutical research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 2-aminothiazole-4-acetate with pyrimidine-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure high purity of the final product .

化学反应分析

Types of Reactions

Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the thiazole or pyrimidine rings.

Common Reagents and Conditions

Substitution: Various halogenating agents, nucleophiles, and bases are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

科学研究应用

Synthesis of Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate

The synthesis of this compound typically involves a multi-step process, starting from readily available thiazole and pyrimidine derivatives. For instance, the compound can be synthesized via peptide coupling reactions between ethyl 2-(2-aminothiazol-4-yl)acetate and pyrimidine-2-carboxylic acid derivatives. This approach has been documented to yield high purity products with good yields, making it a viable pathway for further modifications and evaluations in biological assays .

Anticancer Properties

This compound exhibits promising anticancer activity. A recent study highlighted its effectiveness in inhibiting key protein kinases associated with cancer progression, such as EGFR and HER2. The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Compounds with similar thiazole and pyrimidine structures have been reported to possess significant antibacterial and antifungal properties, suggesting that this compound may also be effective against various pathogens .

Drug Development Insights

In silico studies have indicated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for derivatives of this compound, suggesting that they could be developed into viable drug candidates . These studies are essential for predicting the pharmacokinetic behavior of new compounds before clinical trials.

Data Table: Summary of Biological Activities

Case Study 1: Cancer Treatment

In a preclinical study, this compound was administered to mice bearing xenograft tumors. The results indicated a marked reduction in tumor size compared to control groups, affirming its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the thiazole ring enhanced antimicrobial activity, highlighting the importance of structure-activity relationships in drug design .

作用机制

The mechanism of action of Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . The pyrimidine moiety can enhance binding affinity and specificity, leading to more potent biological effects . These interactions can result in the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

Ethyl 2-aminothiazole-4-acetate: A precursor in the synthesis of Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate.

Pyrimidine-2-carboxylic acid: Another precursor used in the synthesis.

Thiazole derivatives: Compounds with similar thiazole rings but different substituents, exhibiting various biological activities.

Uniqueness

This compound is unique due to the combination of the thiazole and pyrimidine rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and pharmaceutical research .

生物活性

Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and associated biological activities. This compound combines thiazole and pyrimidine moieties, which are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring connected to a pyrimidine derivative, with an ethyl acetate group that enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can modulate the activity of enzymes and receptors, influencing critical biological pathways. For instance, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation, thereby inducing apoptosis in cancer cells .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. In vitro studies indicate that it exhibits potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound has also shown promising antifungal activity. Similar thiazole derivatives have been evaluated for their ability to inhibit fungal growth, with some exhibiting effective minimum fungicidal concentrations (MFCs) against common fungal strains .

Anticancer Activity

Research indicates that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has been linked to the inhibition of CDK9, leading to decreased expression of anti-apoptotic proteins such as Mcl-1 . In various cancer models, compounds with similar structures have shown effectiveness in reducing tumor growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Modifications at specific positions on the thiazole or pyrimidine rings can enhance or diminish biological activity. For example, substituents on the pyrimidine ring have been shown to significantly affect the compound's potency against CDK enzymes .

Comparative Analysis

| Compound | Biological Activity | MIC/MBC Values | Notes |

|---|---|---|---|

| This compound | Antibacterial, Antifungal, Anticancer | MIC: 0.22–0.25 μg/mL | Effective against multiple pathogens |

| Thiazole Derivative A | Antibacterial | MIC: 0.5 μg/mL | Similar structure but less potent |

| Pyrimidine Derivative B | Anticancer | EC50: 1 μM | Targets different CDK pathways |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of thiazole derivatives similar to this compound against Staphylococcus aureus. The results indicated a strong correlation between structural modifications and enhanced antibacterial potency .

- Anticancer Activity : In a series of experiments involving various cancer cell lines, compounds structurally related to this compound were shown to induce significant apoptosis through CDK inhibition, highlighting their potential as anticancer agents .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate?

- Methodology : The compound is synthesized via acylation of ethyl 2-(2-aminothiazol-4-yl)acetate with pyrimidine-2-carbonyl chloride. Key steps include:

- Reacting the thiazole intermediate with acyl chloride in chloroform at 273 K, using 4-dimethylaminopyridine (DMAP) and triethylamine as catalysts .

- Purification via silica gel column chromatography (ethyl acetate/petroleum ether/formic acid eluent) and recrystallization (ethyl acetate/petroleum ether) to achieve ~80% yield .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy for verifying functional groups and structural integrity.

- X-ray crystallography to determine crystal system (monoclinic, space group P2₁/c), unit cell parameters (a = 12.582 Å, b = 14.790 Å), and hydrogen-bonding networks .

- Elemental analysis (C, H, N, S) to confirm purity and stoichiometry .

Q. What are common chemical reactions involving this compound?

- Methodology :

- Hydrolysis : The ester group can be hydrolyzed under acidic/basic conditions to yield carboxylic acid derivatives for further derivatization .

- Nucleophilic substitution : The pyrimidine ring may undergo halogenation or alkylation to modify bioactivity .

Q. How is the compound purified post-synthesis?

- Methodology :

- Column chromatography with silica gel and ethyl acetate-based eluents to isolate the product .

- Recrystallization in ethyl acetate/petroleum ether (2:1 v/v) to enhance crystallinity and purity .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Methodology :

- Cross-validate using complementary techniques (e.g., compare NMR with X-ray data to confirm conformation) .

- Perform DFT calculations to model molecular geometry and compare with experimental bond lengths/angles .

- Check for polymorphic variations by repeating crystallization under different solvents/temperatures .

Q. What is the impact of fluorinated or chlorinated substituents on bioactivity?

- Methodology :

- Structure-activity relationship (SAR) studies : Compare the compound with analogs (e.g., trifluoromethylpyridine derivatives) to assess how fluorine/chlorine enhances metabolic stability or target binding .

- In vitro assays : Test pesticidal activity against pyrethroid-sensitive organisms, noting that chlorophenyl groups (as in Fenvalerate analogs) improve insecticidal potency .

Q. How does the crystal structure inform stability and reactivity?

- Methodology :

- Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) to predict solubility and degradation pathways .

- Measure torsional angles between thiazole and pyrimidine rings (e.g., 77.89° in the reported structure) to assess conformational flexibility for target binding .

Q. What in silico approaches are used for target identification?

- Methodology :

- Molecular docking : Screen against kinase or enzyme targets (e.g., COX-2) using software like AutoDock, focusing on π-π stacking with pyrimidine and hydrogen bonding with the thiazole acetamide .

- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity data to optimize lead compounds .

Q. How can stability under varying pH or temperature conditions be assessed?

- Methodology :

- Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) and analyzing degradation via HPLC .

- Use thermal gravimetric analysis (TGA) to determine decomposition temperatures and hygroscopicity .

Q. What are key considerations for designing SAR studies in pesticidal research?

属性

IUPAC Name |

ethyl 2-[2-(pyrimidine-2-carbonylamino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-2-19-9(17)6-8-7-20-12(15-8)16-11(18)10-13-4-3-5-14-10/h3-5,7H,2,6H2,1H3,(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDSLUWOKFXVGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。